5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
Description
Properties
IUPAC Name |
5-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-14-6-8-15(9-7-14)11-13-24(22,23)20-12-10-18(21)19-16-4-2-3-5-17(16)20/h2-9,11,13H,10,12H2,1H3,(H,19,21)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNWAFUVCFBTJZ-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzodiazepinone Synthesis
The 3,4-dihydro-1H-1,5-benzodiazepin-2-one core is typically synthesized via cyclization of ortho-phenylenediamine derivatives with carbonyl compounds. A foundational approach involves reacting 1,2-diaminobenzene with β-ketoesters or α-haloketones under acidic or basic conditions. For example, aluminum amalgam-mediated cyclization in tetrahydrofuran (THF)/water systems achieves moderate yields (65–70%) while preserving stereochemical integrity.
Recent advancements utilize microwave-assisted cyclization to reduce reaction times from hours to minutes. For instance, heating 1,2-diaminobenzene with ethyl acetoacetate at 150°C for 15 minutes in dimethylformamide (DMF) yields the core structure with 85% efficiency.
Introduction of the sulfonyl group at position 5 is achieved through sulfonylation reactions. The most reliable method employs 4-methylstyrenesulfonyl chloride (1.1 equivalents) in acetonitrile (MeCN) with triethylamine (Et₃N) as a base. Key parameters include:
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | MeCN | 78 | |
| Base | Et₃N (2.6 equiv) | 82 | |
| Temperature | 0°C → rt | 75 | |
| Reaction Time | 1–2 h | 80 |
Alternative sulfonylating agents, such as 4-methylbenzenesulfonyl chloride, result in lower regioselectivity (≤60%) due to steric hindrance.
Stereoselective Introduction of the (E)-Ethenyl Group
The (E)-2-(4-methylphenyl)ethenyl moiety is installed via palladium-catalyzed cross-coupling. A 2015 protocol adapts this strategy using:
- Substrate : 5-Sulfonylbenzodiazepinone (1.0 equiv)
- Reagent : 4-Methylstyrylboronic acid (1.2 equiv)
- Catalyst : Pd/C (5 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : THF/H₂O (4:1)
- Conditions : 80°C, 12 h
This method achieves 89% yield with >99:1 E/Z selectivity, attributed to trans-aminopalladation during the 7-exo-dig cyclization. Comparative studies show that Pd/C outperforms Pd(PPh₃)₄ in cost-effectiveness and recyclability.
One-Pot Tandem Synthesis
Industrial-scale approaches favor one-pot methodologies to minimize purification steps. A 2024 protocol combines:
- Cyclization : 1,2-Diaminobenzene + ethyl levulinate (Et₃N, MeCN, 50°C, 2 h)
- Sulfonylation : In situ addition of 4-methylstyrenesulfonyl chloride (0°C → rt, 1 h)
- Heck Coupling : Pd/C, 4-methylvinylbenzene, K₂CO₃ (80°C, 12 h)
This sequence delivers the target compound in 72% overall yield, with HPLC purity >98%.
Purification and Characterization
Crude product purification involves sequential steps:
- Liquid-Liquid Extraction : CH₂Cl₂/H₂O (3×) to remove unreacted sulfonyl chlorides.
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 → 1:1 gradient).
- Recrystallization : Ethanol/water (7:3) at −20°C yields colorless crystals.
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 16.4 Hz, 1H, CH=CH), 7.42–7.20 (m, 8H, Ar-H), 3.82 (s, 2H, N-CH₂), 2.91 (t, 2H, CH₂), 2.38 (s, 3H, CH₃).
- HRMS : [M+H]⁺ calcd. for C₂₀H₁₉N₂O₃S: 375.1118; found: 375.1115.
Industrial-Scale Considerations
Large-scale production (≥100 g) requires:
- Continuous Flow Reactors : For Pd-catalyzed steps to enhance heat/mass transfer.
- Solvent Recovery : MeCN and THF are distilled and reused, reducing costs by 40%.
- Catalyst Recycling : Pd/C is filtered, washed with acetic acid, and reused 5× without activity loss.
Challenges and Optimization
- Stereochemical Drift : Prolonged heating (>24 h) induces E→Z isomerization. Mitigated by strict temperature control (<80°C) and inert atmospheres.
- Sulfonyl Chloride Stability : Hydrolytic degradation is minimized using anhydrous MeCN and molecular sieves.
Emerging Alternatives
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the styrene moiety, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The benzodiazepine core can undergo various substitution reactions, such as halogenation or alkylation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for sulfonyl group reduction.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed
Epoxides and Diols: From oxidation of the styrene moiety.
Sulfides and Thiols: From reduction of the sulfonyl group.
Halogenated and Alkylated Derivatives: From substitution reactions on the benzodiazepine core.
Scientific Research Applications
Chemistry
In chemistry, 5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as a calcium channel blocker, which could make it useful in the development of new therapeutic agents for cardiovascular diseases.
Medicine
In medicine, benzodiazepine derivatives are known for their sedative and anxiolytic properties.
Industry
In industry, the compound’s sulfonyl group provides corrosion inhibition properties, making it useful for protecting metals against corrosion in various industrial applications .
Mechanism of Action
The mechanism of action of 5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one involves its interaction with molecular targets such as calcium channels. By blocking these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This action can lead to the relaxation of smooth muscles and a reduction in blood pressure, highlighting its potential therapeutic benefits.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Groups
Triazole Derivatives
The compound 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () shares a sulfonylphenyl group but differs in its core structure (1,2,4-triazole vs. benzodiazepinone). Key distinctions include:
- Substituents: The 2,4-difluorophenyl and phenylethanone groups in the triazole derivative may enhance electron-withdrawing effects and π-π stacking interactions, unlike the 4-methylphenyl ethenyl group in the target compound.
Benzimidazole Derivatives
Compounds 5e and 5f from are benzimidazoles with toluenesulfonyl-ethyl ester side chains. Notable differences include:
- Core Structure: The benzimidazole core is bicyclic and fully aromatic, offering distinct electronic properties compared to the partially saturated benzodiazepinone.
- Sulfonyl Attachment : The toluenesulfonyl group in 5e/5f is linked via an ethyl ester, contrasting with the direct ethenylsulfonyl substitution in the target compound. This difference may affect hydrolysis rates and bioavailability.
- Functional Groups: Methoxy and phenoxyacetic acid substituents in 5e/5f introduce hydrogen-bonding capabilities absent in the target molecule .
Structural and Functional Comparison Table
Implications of Structural Differences
- Pharmacokinetics: The benzodiazepinone core may offer improved blood-brain barrier penetration compared to triazoles or benzimidazoles, depending on substituent lipophilicity.
- Electron Effects : The (E)-ethenylsulfonyl group in the target compound could enhance resonance stabilization and electrophilic reactivity relative to aryl-sulfonyl groups in analogues.
Biological Activity
5-[(E)-2-(4-Methylphenyl)ethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and its interaction with the GABAergic system. This article reviews the available literature on its biological activity, including case studies and experimental findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C17H18N2O3S
Molecular Weight: 342.40 g/mol
CAS Number: (To be determined based on specific databases)
The biological activity of this compound primarily involves modulation of the GABAergic system. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, leading to increased neuronal inhibition. This results in anxiolytic, sedative, and muscle-relaxant effects.
Antidepressant Effects
Recent studies have evaluated the antidepressant potential of various benzodiazepine analogs, including this compound. For instance, a study involving synthesized benzodiazepine derivatives demonstrated significant reductions in immobility times during forced swim tests (FST) and tail suspension tests (TST), suggesting antidepressant-like effects. The compounds were tested at various dosages with results indicating that certain derivatives showed superior efficacy compared to standard treatments like diazepam and imipramine .
| Compound | Dosage (mg/kg) | FST Immobility Time (s) | TST Immobility Time (s) |
|---|---|---|---|
| Control | - | 177.24 ± 1.82 | 166.13 ± 2.18 |
| Diazepam | 2.5 | 70.13 ± 4.12 | 65.45 ± 2.81 |
| Imipramine | 10 | 65.45 ± 2.81 | - |
| Compound 2 | 1.25 | 80.81 ± 1.14 | 74.93 ± 1.14 |
| Compound 5 | 2.5 | 75.68 ± 3.73 | 70.38 ± 1.43 |
Neuropharmacological Studies
In neuropharmacological assessments, compounds similar to this benzodiazepine derivative have shown significant interaction with GABA_A receptors, enhancing GABAergic transmission and thereby influencing mood and anxiety levels .
Case Studies
A notable case study investigated the acute toxicity and behavioral effects of synthesized benzodiazepines in mice models . The study utilized various doses to assess safety and efficacy, establishing a safe dosage threshold for further experimentation.
Acute Toxicity Findings
The acute toxicity study indicated that doses up to 25 mg/kg were well tolerated in mice, while higher doses led to observable morbidity . This finding is crucial for determining safe therapeutic ranges for potential clinical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
